molecular formula C6H8Na2O8 B568557 Disodium hydrogen citrate sesquihydrate CAS No. 6132-05-4

Disodium hydrogen citrate sesquihydrate

Cat. No.: B568557
CAS No.: 6132-05-4
M. Wt: 254.10 g/mol
InChI Key: XNZQCYSOYHAYII-UHFFFAOYSA-L
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Description

Disodium hydrogen citrate sesquihydrate is an acid salt of citric acid with the chemical formula Na2C6H6O7·1.5H2O. It is commonly used as an antioxidant in food and to enhance the effects of other antioxidants. Additionally, it serves as an acidity regulator and sequestrant in various products, including gelatin, jam, sweets, ice cream, carbonated beverages, milk powder, wine, and processed cheeses .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Disodium hydrogen citrate sesquihydrate plays a role in biochemical reactions, particularly in the context of food science. It is used as an antioxidant, which means it interacts with potentially harmful oxidizing agents in food and neutralizes them . This helps to preserve the food and maintain its quality over time .

Cellular Effects

It is known that it can be used to alleviate discomfort from urinary-tract infections , suggesting that it may have effects on cells in the urinary tract.

Molecular Mechanism

It is known to work by removing excess uric acid from the blood through urine . This suggests that it may interact with enzymes involved in uric acid metabolism.

Temporal Effects in Laboratory Settings

It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in biological systems.

Metabolic Pathways

This compound is involved in the metabolic pathway related to uric acid excretion . It works by removing excess uric acid from the blood through urine .

Transport and Distribution

Given its solubility in water , it is likely to be readily absorbed and distributed in biological systems.

Subcellular Localization

Given its role in uric acid excretion , it may be localized in the kidney cells where uric acid filtration occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium hydrogen citrate sesquihydrate is typically synthesized by reacting citric acid with sodium hydroxide. The reaction involves the neutralization of citric acid with sodium hydroxide, followed by crystallization to obtain the sesquihydrate form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization of citric acid with sodium hydroxide under controlled conditions. The resulting solution is then subjected to crystallization processes to yield the sesquihydrate form. This method ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium hydrogen citrate sesquihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may yield different organic acids, while reduction reactions may produce various reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium hydrogen citrate sesquihydrate is unique due to its specific hydration state (sesquihydrate) and its ability to act as both an antioxidant and an acidity regulator. Its versatility in various applications, from food to medicine, sets it apart from other similar compounds .

Biological Activity

Disodium hydrogen citrate sesquihydrate (Na₂HC₆H₅O₇·1.5H₂O) is a sodium salt of citric acid, widely recognized for its diverse applications in food, pharmaceuticals, and biochemistry. This article explores its biological activity, focusing on its chemical properties, physiological roles, and potential therapeutic uses, supported by empirical data and case studies.

This compound has a molecular weight of approximately 263.11 g/mol and a melting point of around 149 °C. Its structure consists of two sodium ions, one hydrogen citrate anion, and 1.5 water molecules, which contribute to its solubility in water and hygroscopic nature .

PropertyValue
Molecular FormulaC₆H₆Na₂O₇·1.5H₂O
Molecular Weight263.11 g/mol
Melting Point149 °C
SolubilitySoluble in water

Antioxidant Properties

Disodium hydrogen citrate acts as an antioxidant , enhancing the stability and efficacy of other antioxidants in food products. It helps mitigate oxidative stress by scavenging free radicals, thereby protecting cellular components from damage .

Role in Urinary Health

One significant application of disodium hydrogen citrate is in urology . It is used to alleviate discomfort associated with urinary tract infections (UTIs) by acting as a urinary alkalinizer. By increasing urine pH, it reduces the acidity that can exacerbate irritation and pain during urination . Clinical studies have demonstrated its effectiveness in managing symptoms related to cystitis and other urinary disorders.

Crystal Structure and Coordination Chemistry

Recent studies have elucidated the crystal structure of this compound using X-ray diffraction techniques. The coordination environment reveals intricate hydrogen bonding patterns that contribute to its stability and solubility characteristics. The asymmetric unit contains two independent hydrogen citrate anions and four sodium cations, forming a complex network that influences its biological interactions .

Study on Mycotoxin Decontamination

A notable application of this compound was reported in a study focusing on the decontamination of aflatoxin B1 (AFB1) from pistachios. The compound was utilized in a method involving centrifugation and dispersive solid-phase extraction (d-SPE), demonstrating significant efficacy in reducing AFB1 levels, thus highlighting its potential role in food safety .

Carotenoid Production

Another study explored the use of disodium hydrogen citrate as a nutrient source for carotenoid production in red yeasts using waste glycerol as a carbon source. Under optimized conditions, the yeast produced substantial amounts of carotenoids, indicating that disodium hydrogen citrate can serve as an effective growth supplement in biotechnological applications .

Properties

CAS No.

6132-05-4

Molecular Formula

C6H8Na2O8

Molecular Weight

254.10 g/mol

IUPAC Name

disodium;3-carboxy-3-hydroxypentanedioate;hydrate

InChI

InChI=1S/C6H8O7.2Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2

InChI Key

XNZQCYSOYHAYII-UHFFFAOYSA-L

SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.[Na+].[Na+]

Synonyms

SODIUM HYDROGENCITRATE SESQUIHYDRATE; SODIUM CITRATE DIBASIC SESQUIHYDRATE; CITRIC ACID DISODIUM SALT; CITRIC ACID DISODIUM SALT SESQUIHYDRATE; DISODIUM CITRATE SESQUIHYDRATE; DISODIUM HYDROGEN CITRATE MONOHYDRATE; DISODIUM HYDROGEN CITRATE SESQUIHYDRATE; D

Origin of Product

United States

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